8-Cyclopentyl-8-oxooctanoic acid
Description
Contextualization of the Compound within Organic Chemistry and Chemical Biology
In the realm of organic chemistry, 8-Cyclopentyl-8-oxooctanoic acid serves as a compelling example of a bifunctional molecule. The presence of both a carboxylic acid and a ketone group allows for a wide range of chemical transformations, making it a potentially versatile building block in organic synthesis. The carboxylic acid can be converted into esters, amides, or acid halides, while the ketone is susceptible to nucleophilic attack, reduction, or enolization. This dual reactivity makes it a valuable precursor for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
From a chemical biology perspective, the structure of this compound is reminiscent of naturally occurring fatty acids and signaling molecules. The octanoic acid backbone is a common motif in lipid metabolism, while the cyclopentanone (B42830) ring is a feature of various natural products, including prostaglandins (B1171923) and jasmonates. This structural similarity suggests that this compound could potentially interact with biological systems, for instance by mimicking or inhibiting the function of endogenous lipids. Research into structurally related compounds, such as the plant metabolite 8-[(1S,2S)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoic acid, which is involved in jasmonic acid biosynthesis, further underscores the potential biological relevance of this class of molecules. ebi.ac.uk
Structural Features and Functional Group Considerations of this compound
The chemical structure of this compound is defined by an eight-carbon carboxylic acid chain, where the eighth carbon is part of a ketone and is also bonded to a five-membered cyclopentyl ring.
Key Structural Features:
Octanoic Acid Chain: A saturated eight-carbon chain provides a lipophilic character to the molecule.
Carboxylic Acid Group (-COOH): This functional group is polar and acidic, capable of donating a proton. It is a key site for derivatization.
Ketone Group (C=O): Located at the 8-position, this group introduces a site for nucleophilic addition and other carbonyl reactions.
Cyclopentyl Ring: This alicyclic ring adds steric bulk and conformational rigidity to the molecule.
The interplay of these features dictates the compound's physical and chemical properties. The long hydrocarbon chain suggests low solubility in water, while the carboxylic acid group provides a handle for increasing hydrophilicity through salt formation or derivatization.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current body of scientific literature on this compound itself is sparse. Much of what can be inferred about its potential applications comes from studies on closely related compounds.
A significant area of related research involves the use of a technetium-99m labeled analogue, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA). nih.gov This radiotracer has been synthesized and evaluated for its potential in imaging fatty acid metabolism in the liver. The study demonstrated that 99mTc-CpTTOA is metabolized via beta-oxidation, suggesting that the core structure of 8-oxo-octanoic acid appended with a cyclopentyl-like moiety can be processed by metabolic enzymes. nih.gov This opens the possibility that this compound itself could be a substrate for or an inhibitor of fatty acid metabolic pathways.
The primary knowledge gap is the lack of dedicated studies on the synthesis, reactivity, and biological activity of this compound. While it is commercially available, its synthetic pathways are not well-documented in peer-reviewed literature. Furthermore, its potential as a precursor in organic synthesis has not been systematically explored. From a biological standpoint, no studies have been published that directly investigate its effects on cellular or animal models. This represents a significant opportunity for future research to explore its potential as a tool for chemical biology or as a lead compound in drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
8-cyclopentyl-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-12(11-7-5-6-8-11)9-3-1-2-4-10-13(15)16/h11H,1-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTINBMJKAORHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645357 | |
| Record name | 8-Cyclopentyl-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-79-5 | |
| Record name | η-Oxocyclopentaneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Cyclopentyl-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Cyclopentyl 8 Oxooctanoic Acid and Its Analogues
Novel Synthetic Approaches and Green Chemistry Principles.
Flow Chemistry and Continuous Manufacturing Techniques
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. scientist.com While specific documentation on the continuous manufacturing of 8-Cyclopentyl-8-oxooctanoic acid is not extensively detailed in current literature, the principles of flow chemistry are highly applicable to the synthesis of keto acids and other complex organic molecules.
Continuous manufacturing involves moving reagents through a network of tubes and reactors, where reactions occur in a continuous stream. scientist.com This methodology is particularly advantageous for managing reaction parameters with high precision, including temperature, pressure, and reaction time. For the synthesis of a molecule like this compound, which involves multiple steps, a continuous flow setup could integrate stages such as oxidation, chain elongation, and workup processes into a single, seamless operation. scientist.com
PharmaBlock, a company recognized for its innovations in this field, has demonstrated the power of continuous flow technology in handling challenging reactions like hydrogenations, low-temperature reactions, and oxidations, all of which are plausible steps in various synthetic routes to keto acids. scientist.com The use of micro-packed bed reactors and tubular reactors in their processes allows for yearly outputs of hundreds of metric tons for certain products, showcasing the industrial-scale potential of this technology. scientist.com The reduction of solvent use and the prevention of waste generation are additional green chemistry benefits that make continuous flow an attractive, sustainable alternative to conventional batch methods. scientist.comgoogle.comgoogle.com
Table 1: Comparison of Batch vs. Continuous Flow Processing for Keto Acid Synthesis
| Feature | Batch Processing | Continuous Flow Manufacturing |
|---|---|---|
| Scalability | Difficult; often requires re-optimization of processes. | Easier; achieved by running the system for longer periods. scientist.com |
| Safety | Higher risk due to large volumes of reagents and intermediates. | Improved; small reaction volumes minimize risk of thermal runaway. scientist.com |
| Efficiency | Can be lower due to manual transfers and stop-start processes. | Higher throughput and automation lead to greater efficiency. scientist.com |
| Consistency | Potential for batch-to-batch variability. | High consistency and product quality due to precise control. |
| Waste | Can generate significant solvent and reagent waste. google.com | Reduced waste generation, aligning with green chemistry principles. scientist.com |
Synthesis of Structurally Related Analogues and Derivatives
The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry and materials science, aimed at refining a molecule's properties to enhance efficacy, stability, or other functions. biomedres.usnih.gov For this compound, structural modifications can be strategically applied to its three main components: the cyclopentyl ring, the octanoic acid chain, and the reactive oxo and carboxylic acid groups.
Modifications of the Cyclopentyl Moiety
The cyclopentyl group significantly influences the molecule's steric profile and lipophilicity. In drug discovery, modifying cyclic moieties is a common strategy to improve pharmacokinetic properties. nih.gov The cyclopropyl (B3062369) ring, for example, is often used to increase metabolic stability, enhance potency, and reduce off-target effects by providing conformational rigidity. nih.govscientificupdate.com These principles can be extended to the cyclopentyl group.
Potential modifications include:
Ring Size Alteration: Expanding the ring to a cyclohexyl or contracting it to a cyclobutyl group can alter the molecule's fit within a biological target's binding pocket.
Introduction of Substituents: Adding alkyl, hydroxyl, or other functional groups to the cyclopentyl ring can modify its polarity and metabolic profile.
Ring Unsaturation: Introducing a double bond to form a cyclopentenyl ring can change the geometry and electronic properties of the moiety.
Table 2: Potential Modifications of the Cyclopentyl Moiety and Their Rationale
| Modification | Example | Rationale |
|---|---|---|
| Ring Expansion | 8-Cyclohexyl-8-oxooctanoic acid | Alter steric bulk and receptor binding interactions. |
| Ring Contraction | 8-Cyclobutyl-8-oxooctanoic acid | Reduce steric hindrance and modify conformational flexibility. |
| Substitution | 8-(2-Methylcyclopentyl)-8-oxooctanoic acid | Increase lipophilicity and potentially block metabolic sites. biomedres.usnih.gov |
| Unsaturation | 8-(Cyclopenten-1-yl)-8-oxooctanoic acid | Introduce rigidity and alter electronic properties. |
Alterations to the Octanoic Acid Chain
Key alterations include:
Chain Length Modification: The synthesis of homologs by either shortening (e.g., to a hexanoic or heptanoic acid derivative) or lengthening (e.g., to a nonanoic or decanoic acid derivative) the carbon chain can impact solubility and biological activity. scirp.org
Introduction of Unsaturation: Creating double or triple bonds within the chain can impose conformational constraints and introduce reactive handles for further functionalization.
Branching: Introducing alkyl groups along the chain can influence its metabolic stability and three-dimensional shape.
Functional Group Introduction: The chain can be modified to include other functional groups. For instance, bioconversion processes can introduce a hydroxyl group at the terminal (ω) position of octanoic acid, yielding ω-hydroxy octanoic acid. researchgate.net
Derivatization of the Oxo and Carboxylic Acid Functionalities
The ketone and carboxylic acid groups are the most reactive sites in this compound, making them prime targets for derivatization. Such modifications are often performed to facilitate analysis, alter solubility, or create prodrugs. nih.govrsc.org
Derivatization of the Oxo Group: The ketone functionality is commonly targeted in the analysis of keto acids. Reagents like O-alkoxylamines (e.g., O-ethoxylamine) react with the keto group to form stable O-alkyloximes, which are suitable for gas-liquid chromatography. rsc.org For analysis by HPLC with fluorescence detection, derivatizing agents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) are used, which react with α-keto acids to form highly fluorescent quinoxalinone products. rsc.org
Derivatization of the Carboxylic Acid Group: The carboxylic acid is typically converted into an ester to increase volatility for gas chromatography or to modify its properties. Trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)acetamide (BSA), converts the acidic proton into a trimethylsilyl (B98337) (TMS) ester. scirp.orgrsc.org For other purposes, such as in the synthesis of radiolabeled tracers, the carboxylic acid may be converted to a methyl ester. nih.gov
Table 3: Common Derivatization Strategies for Keto Acids
| Functional Group | Reagent | Resulting Derivative | Primary Application |
|---|---|---|---|
| Oxo (Ketone) | O-Ethoxylamine hydrochloride | O-Ethyloxime | Quantitative analysis by gas-liquid chromatography. rsc.org |
| Oxo (Ketone) | o-Phenylenediamine (OPD) | Quinoxalinol | Derivatization for chromatographic analysis. nih.gov |
| Oxo (Ketone) | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | Fluorescent quinoxalinone | Sensitive analysis by HPLC with fluorescence detection. rsc.org |
| Carboxylic Acid | N,O-Bis(trimethylsilyl)acetamide (BSA) | Trimethylsilyl (TMS) ester | Increase volatility for gas chromatography. scirp.org |
| Carboxylic Acid | Methanol / Acid Catalyst | Methyl ester | Intermediate for further synthesis or analysis. nih.gov |
| Both | O-Ethoxylamine followed by a silylating agent | O-Ethyloxime trimethylsilyl ester | Stable derivative for comprehensive GC analysis. rsc.org |
Chemical Reactivity and Mechanistic Investigations of 8 Cyclopentyl 8 Oxooctanoic Acid
Reactions at the Ketone (Oxo) Group.
The ketone group in 8-cyclopentyl-8-oxooctanoic acid is a key site for various chemical reactions, characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens.
Nucleophilic Addition Reactions.
Nucleophilic addition is a fundamental reaction of ketones. The carbonyl carbon of the cyclopentyl ketone is electrophilic and susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.
A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides (in the Wittig reaction). For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would proceed through the formation of a tertiary alcohol.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. The presence of the bulky cyclopentyl group may introduce some steric hindrance, potentially influencing the rate of reaction compared to unhindered ketones.
Redox Chemistry.
The ketone group can undergo both reduction and oxidation reactions.
Reduction: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent is crucial, as LiAlH₄ would also reduce the carboxylic acid group, while NaBH₄ is generally selective for ketones and aldehydes under controlled conditions. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is another effective method for this reduction.
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. A more specific oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-chloroperoxybenzoic acid, MCPBA) would convert the ketone into an ester. In the case of this compound, this reaction would likely lead to the formation of a lactone through insertion of an oxygen atom between the carbonyl carbon and the cyclopentyl ring.
Enolization and Tautomerism.
Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. pressbooks.pub This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a carbon-carbon double bond and a hydroxyl group. pressbooks.publibretexts.org
The equilibrium generally favors the keto form for simple ketones. pressbooks.pub However, the formation of the enol or the corresponding enolate anion is mechanistically significant as it provides a pathway for reactions at the α-position, such as halogenation and alkylation. Both acid and base can catalyze the interconversion between the keto and enol forms. pressbooks.publibretexts.org
Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen, which is then removed by a weak base. libretexts.org In basic conditions, a base directly removes the α-hydrogen to form a resonance-stabilized enolate anion, which can then be protonated on the oxygen to yield the enol. libretexts.org
Reactions at the Carboxylic Acid Group.
The carboxylic acid group is another versatile functional group present in this compound, enabling a range of derivatization reactions.
Esterification and Amidation.
Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This process, known as Fischer esterification, is an equilibrium reaction. For example, the reaction of this compound with ethanol (B145695) in the presence of sulfuric acid would yield ethyl 8-cyclopentyl-8-oxooctanoate. sigmaaldrich.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an alcohol to form the ester.
Amidation: The formation of amides from carboxylic acids and amines is also a fundamental transformation. Direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the corresponding amide. Another approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the amide bond under milder conditions.
Reactions Involving the Cyclopentyl Ring
The cyclopentyl group, being a saturated carbocycle, is generally stable and less reactive than its smaller, more strained counterparts like cyclopropane. However, the adjacent ketone functionality can influence its reactivity and participate in specific transformations.
Ring Opening and Expansion Reactions.
Ring-opening reactions are not characteristic of cyclopentyl ketones under standard conditions due to the relatively low ring strain of the five-membered ring. Unlike cyclopropyl (B3062369) ketones, which readily undergo ring-opening C-C bond activation, the cyclopentyl ring in this compound is significantly more stable.
Ring expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could theoretically be induced. This would typically require the formation of a diazomethyl derivative from the ketone, followed by treatment with a Lewis acid. However, no specific examples of this transformation for this compound have been documented.
A more common reaction that modifies the ring structure is the Baeyer-Villiger oxidation . In this reaction, a peroxy acid is used to convert the cyclic ketone into a lactone (a cyclic ester). For an unsymmetrical ketone like cyclopentyl ketone, the migration of the more substituted carbon atom is generally preferred. In the case of this compound, the cyclopentyl group would migrate, leading to the formation of a six-membered lactone.
The general mechanism for the Baeyer-Villiger oxidation involves the formation of a Criegee intermediate. The migratory aptitude of different groups plays a crucial role in determining the product. For alkyl groups, the general order of migration is tertiary > secondary > primary > methyl. The cyclopentyl group, being a secondary alkyl group, would be expected to migrate in preference to the linear alkyl chain attached to the other side of the ketone.
Electrophilic Aromatic Substitution (if applicable to derivatives).
Electrophilic aromatic substitution is a class of reactions characteristic of aromatic compounds. As this compound itself is an aliphatic compound containing no aromatic rings, this type of reaction is not applicable to the parent molecule.
Should derivatives of this compound be synthesized to contain an aromatic moiety (for instance, a phenyl group attached to the cyclopentyl ring or the octanoic acid chain), then electrophilic aromatic substitution could be carried out on that aromatic ring. The position of substitution would be directed by the nature of the substituent already present on the ring. However, no such derivatives and their subsequent reactions are prominently described in the available scientific literature.
Mechanistic Studies and Reaction Pathway Elucidation.
Detailed mechanistic studies specifically for this compound are not widely available. However, the mechanisms of the general reactions that the cyclopentyl ketone moiety would undergo are well-studied, often employing techniques like kinetic isotope effects and computational transition state analysis.
Kinetic Isotope Effects.
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. For reactions involving the cyclopentyl ketone of this compound, KIE studies could provide insight into the rate-determining step.
For example, in the Wolff-Kishner reduction of a cyclopentyl ketone to the corresponding methylene (B1212753) group (cyclopentylalkane), a primary KIE would be expected if the C-H bond breaking at the hydrazone intermediate is the rate-determining step. The table below illustrates hypothetical KIE values for such a reaction.
| Reaction | Isotopic Substitution | kH/kD | Mechanistic Implication |
| Wolff-Kishner Reduction | Deuteration of the α-carbon | > 1 | C-H bond cleavage is part of the rate-determining step. |
| Baeyer-Villiger Oxidation | 18O labeling of the carbonyl | > 1 | Carbonyl oxygen is involved in the rate-determining step. |
Transition State Analysis.
Computational chemistry allows for the detailed analysis of transition states, providing a theoretical understanding of reaction pathways and selectivities. For reactions of the cyclopentyl ketone in this compound, transition state analysis can complement experimental findings.
In the Baeyer-Villiger oxidation , for instance, the transition state for the migration of the cyclopentyl group can be modeled. These calculations can help to explain the regioselectivity of the reaction by comparing the activation energies for the migration of the cyclopentyl group versus the linear alkyl chain. The transition state involves the concerted migration of the alkyl group and the cleavage of the O-O bond of the peroxy acid.
Similarly, for reductions like the Clemmensen or Wolff-Kishner reductions , transition state analysis can help to elucidate the complex, often surface-mediated (in the case of Clemmensen) or anionic (in the case of Wolff-Kishner) mechanisms.
The following table summarizes the key features of the transition states for some common reactions of cyclopentyl ketones.
| Reaction | Key Features of the Transition State |
| Baeyer-Villiger Oxidation | Concerted migration of the cyclopentyl group with O-O bond cleavage in the Criegee intermediate. |
| Wolff-Kishner Reduction | Formation of a diimide anion followed by collapse and loss of N2 to form a carbanion. |
| Clemmensen Reduction | Complex, surface-mediated process involving organozinc intermediates. |
Exploration of 8 Cyclopentyl 8 Oxooctanoic Acid in Biological Systems Mechanistic and in Vitro Focus
Molecular Interactions with Biomolecules
The direct interaction of 8-Cyclopentyl-8-oxooctanoic acid with key biological molecules such as enzymes, receptors, and lipids has not been extensively characterized. However, insights can be gleaned from the study of similar medium-chain fatty acid analogs.
Enzyme Binding and Modulation (e.g., inhibition, activation)
Specific data on the binding and modulation of enzymes by this compound is not available in current research. However, a radiolabeled analog, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA), has been synthesized to study fatty acid metabolism. nih.gov This suggests that the compound is recognized by enzymes involved in lipid metabolism. The study demonstrated that 99mTc-CpTTOA is metabolized in the liver primarily through β-oxidation, indicating interaction with the enzymatic machinery of this pathway. nih.gov The process of β-oxidation involves a series of enzymes, including acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases. It is plausible that this compound acts as a substrate for these enzymes, initiating its breakdown for energy production.
Further research is required to determine the specific binding affinities, and whether the compound acts as an inhibitor or activator of these or other enzymes.
Receptor Interactions and Ligand Binding
There is currently no direct evidence of this compound binding to specific cellular receptors. Fatty acids and their derivatives are known to act as signaling molecules by binding to various receptors, including peroxisome proliferator-activated receptors (PPARs) and G-protein coupled receptors like GPR40 and GPR120. These interactions can modulate gene expression and cellular function. Given its structure as a medium-chain fatty acid, it is conceivable that this compound could function as a ligand for such receptors, but this remains to be experimentally verified.
Interactions with Lipids and Membranes
The interaction of this compound with lipids and cellular membranes has not been a subject of direct scientific investigation. As an amphipathic molecule with a polar carboxylic acid head and a nonpolar cyclopentyl-octanoyl tail, it would be expected to interact with the phospholipid bilayers of cell membranes. The nature of this interaction, including its potential to alter membrane fluidity, permeability, or the function of embedded proteins, is unknown.
Cellular Studies in Non-Human Models
In vitro studies using non-human model cell lines are crucial for understanding the cellular effects of a compound. For this compound, such studies are not yet present in the available literature.
Cellular Uptake and Distribution in Model Cell Lines
Specific data regarding the cellular uptake and distribution of this compound in any model cell line is not documented. The uptake of fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport via fatty acid translocase (FAT/CD36) and fatty acid transport proteins (FATPs). The study on its radiolabeled analog, 99mTc-CpTTOA, showed accumulation in the liver, suggesting efficient uptake by hepatocytes. nih.gov However, the precise mechanisms and kinetics of its transport across the plasma membrane into various cellular compartments in vitro have not been determined.
Effects on Molecular Pathways and Gene Expression (in vitro)
There is no available research detailing the effects of this compound on molecular pathways or gene expression in vitro. As a fatty acid analog, it has the potential to influence metabolic pathways beyond β-oxidation, such as triglyceride synthesis and cellular signaling cascades. Furthermore, through potential receptor interactions (e.g., with PPARs), it could modulate the expression of genes involved in lipid metabolism, inflammation, and other cellular processes. However, without experimental data, any such effects remain speculative.
The following table summarizes the current state of research on the biological interactions of this compound:
| Area of Investigation | Finding for this compound | Inferences from Analogs (99mTc-CpTTOA) |
| Enzyme Interaction | No specific data available. | Metabolized by β-oxidation enzymes in the liver. nih.gov |
| Receptor Binding | No specific data available. | - |
| Lipid/Membrane Interaction | No specific data available. | - |
| Cellular Uptake | No specific data available. | Taken up by liver cells. nih.gov |
| Gene Expression | No specific data available. | - |
Metabolic Transformations in Microbial or Animal Cell Cultures
The metabolic fate of this compound in biological systems is a subject of scientific inquiry, with studies on analogous compounds providing significant insights into its potential biotransformation pathways. While direct research on the metabolism of this compound in cell cultures is not extensively documented, the metabolism of structurally related molecules, particularly in the context of fatty acid oxidation, offers a strong predictive framework.
In animal systems, evidence suggests that fatty acids containing terminal cyclic moieties can undergo metabolic processing similar to their straight-chain counterparts. A study on 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, a radiolabeled analogue, in mice indicated that the primary route of metabolism is through β-oxidation. rsc.org This process involves the sequential cleavage of two-carbon units from the fatty acid chain. The presence of the cyclopentyl group at the terminus of the octanoic acid chain suggests that a similar metabolic cascade would occur with this compound, leading to the formation of shorter-chain fatty acids still bearing the cyclopentyl moiety.
| Organism/System | Compound Studied | Observed Metabolic Pathway | Key Findings |
| Mouse (in vivo) | 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid | β-oxidation | The radiolabeled fatty acid analogue was shown to be metabolized in the liver via β-oxidation, a common pathway for fatty acid degradation. rsc.org |
The microbial metabolism of cyclic ketones, a key structural feature of this compound, has been demonstrated in various bacterial species. For instance, the soil bacterium Pseudomonas putida has been shown to metabolize cyclic ketones, upgrading them to valuable dicarboxylic acids. rsc.orgrsc.org This suggests that microbial enzymes possess the capability to recognize and transform cyclic structures, potentially including the cyclopentyl ketone of the target molecule. The degradation pathway in microbes could involve initial ring-opening or hydroxylation reactions, followed by further breakdown of the carbon skeleton. However, specific studies on the microbial transformation of this compound are needed to confirm these hypothetical pathways.
Role as a Biological Probe or Precursor in Mechanistic Biology
The unique structure of this compound, combining a fatty acid chain with a terminal cyclic ketone, positions it as a potentially valuable tool in mechanistic biology, both as a precursor for biosynthetic pathways and as a probe for studying protein interactions.
Incorporation into Biosynthetic Pathways (synthetic biology context)
In the realm of synthetic biology, the incorporation of unnatural fatty acids into biosynthetic pathways is a powerful strategy for producing novel biomolecules. The biosynthesis of cyclopentenyl fatty acids in certain plants, such as those from the Flacourtiaceae family, provides a natural precedent for the integration of cyclic moieties into lipid metabolism. nih.gov In these plants, cyclopentenylglycine serves as a precursor, which is converted to aleprolic acid and subsequently elongated to form cyclopentenyl fatty acids. nih.gov
This natural pathway suggests a plausible scenario for the incorporation of this compound in engineered biological systems. By introducing the compound to a host organism, it could potentially be recognized by fatty acid activating enzymes and ligated to coenzyme A, forming 8-cyclopentyl-8-oxooctanoyl-CoA. This activated form could then serve as a substrate for various enzymes involved in lipid biosynthesis, leading to the production of modified lipids containing the cyclopentyl group.
| Biological System | Precursor Molecule | Biosynthetic Outcome | Potential Application for this compound |
| Flacourtiaceae plants | Cyclopentenylglycine | Cyclopentenyl fatty acids | As a precursor for the synthesis of novel lipids with modified physical and biological properties in engineered organisms. nih.gov |
Use in Chemoproteomic Studies
Chemoproteomics employs chemical probes to investigate protein function and interaction networks directly in complex biological systems. Fatty acid analogues are increasingly utilized as chemical probes to study the proteins involved in lipid metabolism and signaling. nih.gov These probes are often designed with a reactive group or a reporter tag to enable the identification of protein targets.
This compound, with its terminal cyclopentyl ketone, possesses a structural feature that could be exploited for chemoproteomic applications. The ketone group can potentially serve as a handle for chemical ligation reactions, allowing for the attachment of reporter tags such as fluorophores or biotin. This would enable the visualization and isolation of proteins that interact with the fatty acid probe.
The general strategy for using a fatty acid-based chemical probe in chemoproteomics involves its introduction into cells, where it can engage with its target proteins. Subsequent cell lysis and enrichment of the probe-protein complexes, often via the reporter tag, allows for the identification of the interacting proteins by mass spectrometry. This approach has been successfully used to profile the targets of other fatty acid analogues, revealing novel insights into their biological functions. nih.govnih.gov While specific chemoproteomic studies utilizing this compound have not been reported, its structure suggests its potential as a valuable tool for exploring the landscape of fatty acid-binding proteins.
Applications of 8 Cyclopentyl 8 Oxooctanoic Acid in Advanced Research
As a Building Block in Complex Organic Synthesis
The structure of 8-Cyclopentyl-8-oxooctanoic acid suggests its utility as a synthon in the construction of more complex molecular architectures.
Synthesis of Natural Products and Bioactive Molecules.
There is currently no direct evidence in peer-reviewed literature detailing the successful application of this compound in the total synthesis of natural products or as a key intermediate in the preparation of bioactive molecules. While its structural motifs—a seven-carbon chain, a ketone, and a cyclopentyl ring—are present in various natural products, its specific use as a starting material or key building block has not been reported.
A patent has listed this compound among a series of compounds described as "intracellular permeation enhancing agents". However, the patent does not provide specific data or examples of its efficacy or mechanism of action, leaving its potential in this area unsubstantiated.
Preparation of Advanced Intermediates.
Theoretically, this compound could serve as a precursor for a variety of advanced intermediates. The carboxylic acid could be converted into esters, amides, or acid halides, enabling further coupling reactions. The ketone functionality could undergo reactions such as reductions, reductive aminations, or additions of organometallic reagents to introduce new functional groups and stereocenters. However, specific examples of such transformations and the subsequent use of the resulting intermediates are not documented in the available scientific literature.
Integration in Materials Science and Polymer Chemistry
The unique combination of a polar carboxylic acid head and a nonpolar cyclopentyl-containing tail suggests potential applications for this compound in the realm of materials science.
Monomer in Polymerization Reactions.
The carboxylic acid functionality of this compound allows it to be used, in principle, as a monomer in condensation polymerization reactions, such as the formation of polyesters or polyamides. The incorporation of the cyclopentyl group into the polymer backbone could influence properties like thermal stability, solubility, and morphology. However, no studies have been found that report the polymerization of this specific monomer or characterize the resulting polymers.
Component in Supramolecular Assemblies.
Long-chain carboxylic acids are known to form self-assembled monolayers and other supramolecular structures. The distinct architecture of this compound could lead to unique packing arrangements and intermolecular interactions in such assemblies. These structures could have applications in surface modification, sensing, or drug delivery. At present, there is no published research investigating the self-assembly behavior of this compound.
Functionalization of Nanomaterials.
The carboxylic acid group provides a convenient anchor for grafting this compound onto the surface of various nanomaterials, such as metal oxides or carbon nanotubes. This surface functionalization could be used to modify the hydrophobicity, dispersibility, and biocompatibility of the nanomaterials. A patent related to bioorthogonal chemistry lists this compound within a group of compounds for a support composition, hinting at a potential role in this area. Nevertheless, the patent lacks specific details or experimental data regarding its use in functionalizing nanomaterials.
Utility in Analytical Chemistry Method Development
The structural features of this compound, which include a terminal carboxylic acid group and a cyclopentyl ketone moiety, lend themselves to various applications in analytical chemistry. These functional groups provide specific sites for chemical modification and impart physicochemical properties that can be exploited for chromatographic separation and mass spectrometric detection.
As a Standard or Reference Material
The use of a compound as a standard or reference material is fundamental for the validation of analytical methods, ensuring the accuracy and comparability of results across different laboratories and studies. A reference material must be a stable, pure substance with well-documented properties. While specific certified reference materials for this compound are not widely documented, its chemical characteristics suggest its potential for such applications.
For an analytical method to be robust, it requires a standard for calibration and quality control. In a hypothetical scenario where this compound is used as a standard, its purity would be a critical parameter. Commercial suppliers often provide a certificate of analysis detailing the compound's purity, typically determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS). sigmaaldrich.com
Table 1: Illustrative Certificate of Analysis Data for this compound as a Reference Standard
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity | Conforms to structure | Confirmed | ¹H NMR, ¹³C NMR, MS |
| Purity (by HPLC) | ≥98.0% | 98.7% | HPLC-UV (210 nm) |
| Purity (by GC-MS) | ≥98.0% | 98.5% | GC-MS (after derivatization) |
| Loss on Drying | ≤0.5% | 0.2% | Gravimetric |
| Residue on Ignition | ≤0.1% | <0.1% | USP <281> |
This table is for illustrative purposes only and represents typical data for a high-purity chemical standard.
The availability of such a well-characterized standard would enable researchers to:
Develop and validate quantitative analytical methods for novel compounds with similar structural motifs.
Use it as an internal standard in mass spectrometry-based analyses to correct for variations in sample preparation and instrument response.
Perform system suitability tests to ensure the performance of chromatographic systems.
Derivatization Agent for Enhanced Detection
The analysis of carboxylic acids by chromatographic techniques can sometimes be challenging due to their polarity and, in some cases, lack of a strong chromophore for UV detection or poor ionization efficiency in mass spectrometry. nih.gov Chemical derivatization is a strategy used to overcome these limitations by modifying the analyte to a form that is more amenable to separation and detection.
The carboxylic acid group of this compound makes it a candidate for derivatization reactions. However, it is more likely that this compound itself would be the target of derivatization rather than the agent. For instance, to enhance its detection in GC-MS or HPLC-UV/fluorescence analysis, the carboxylic acid could be esterified or amidated.
Conversely, the ketone group offers a potential site for derivatization, although this is less common for enhancing detectability in routine chromatographic methods compared to the carboxylic acid.
In a more specialized context, if this compound were to be used to derivatize another molecule of interest (e.g., an alcohol or an amine), it would introduce the cyclopentyl ketone moiety, which could potentially be used as a unique mass tag in mass spectrometry.
A more direct application is the derivatization of this compound to improve its analytical characteristics. For example, derivatization with a fluorescent tag would allow for highly sensitive detection using a fluorescence detector.
Table 2: Hypothetical Comparison of Detection Limits for this compound Before and After Derivatization
| Analytical Method | Analyte Form | Derivatization Reagent | Limit of Detection (LOD) |
| HPLC-UV | Native | - | ~50 ng/mL |
| HPLC-Fluorescence | Derivatized | 4-Bromomethyl-7-methoxycoumarin | ~0.5 ng/mL |
| GC-MS (EI) | Derivatized (as methyl ester) | Methanolic HCl | ~1 ng/mL |
| LC-MS/MS (ESI+) | Derivatized (as amide) | 2-Picolylamine | ~0.1 ng/mL |
This table presents hypothetical data to illustrate the potential enhancement in detection sensitivity following derivatization.
Research on related compounds, such as the synthesis of a technetium-99m labeled analogue of 8-oxooctanoic acid for imaging studies, highlights the utility of modifying this chemical scaffold for specialized analytical purposes. nih.gov While this is a highly specific application in nuclear medicine, it underscores the principle that the 8-oxooctanoic acid backbone is amenable to chemical modification to create probes for sensitive detection.
Advanced Analytical and Spectroscopic Characterization Techniques for 8 Cyclopentyl 8 Oxooctanoic Acid
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of 8-Cyclopentyl-8-oxooctanoic acid. By providing an exact mass measurement with high accuracy, HRMS allows for the unequivocal confirmation of the molecular formula, C₁₃H₂₂O₃.
Electron ionization (EI) is a common method used in mass spectrometry. The fragmentation of aliphatic ketones and aldehydes in mass spectrometry typically follows pathways such as α-cleavage, inductive cleavage, and McLafferty rearrangement. jove.comyoutube.com For this compound, the molecular ion peak is expected. Key fragmentation patterns for ketones involve the cleavage of carbon-carbon bonds adjacent to the carbonyl group. libretexts.org In the case of short-chain carboxylic acids, significant peaks arise from the loss of a hydroxyl group (M-17) or a carboxyl group (M-45). libretexts.org
Analysis of long-chain lipids by mass spectrometry reveals that while a molecular ion may be present, fragmentation provides significant structural information. For saturated fatty acids, a characteristic rearrangement ion is often observed. nih.gov
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z | Predicted Intensity (%) | Fragmentation Pathway |
| [C₁₃H₂₂O₃]⁺ | 226.1569 | Moderate | Molecular Ion |
| [C₁₃H₂₁O₂]⁺ | 209.1542 | High | Loss of OH |
| [C₈H₁₅O]⁺ | 127.1123 | High | Cleavage adjacent to cyclopentyl ketone |
| [C₅H₉]⁺ | 69.0704 | Moderate | Cyclopentyl fragment |
This data is predictive and serves as a theoretical guide for experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Protons alpha to the carbonyl group of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbons of carboxylic acid derivatives are significantly deshielded, appearing in the 160-180 ppm range. nih.gov This is less deshielded than the carbonyl carbons of aldehydes or ketones, which appear between 180-220 ppm. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl (C1) | 10-12 (broad s) | ~179 |
| C2 | 2.3 (t) | ~34 |
| C3 | 1.6 (m) | ~25 |
| C4, C5, C6 | 1.3 (m) | ~29 |
| C7 | 2.5 (t) | ~43 |
| Ketone (C8) | - | ~212 |
| Cyclopentyl C1' | 3.0 (p) | ~52 |
| Cyclopentyl C2', C5' | 1.8 (m) | ~29 |
| Cyclopentyl C3', C4' | 1.6 (m) | ~26 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), t (triplet), p (pentet), and m (multiplet).
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.
Infrared Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹. nih.gov The carbonyl (C=O) stretch of a saturated carboxylic acid typically appears as an intense band between 1760 and 1690 cm⁻¹. nih.gov For ketones, the C=O stretching vibration results in a strong absorption band in the 1650–1750 cm⁻¹ region. nih.gov In a study of 2-oxo-octanoic acid, the hydroxyl hydrogen stretch was observed as a broad, red-shifted feature at 3055 cm⁻¹ in the solid state. rsc.org
Raman Spectroscopy: Raman spectroscopy is also effective for identifying the key functional groups. The carbonyl frequency in carboxylic acids is often observed at a lower wavenumber (<1670 cm⁻¹) due to polymerization, while unassociated molecules show a line around 1720 cm⁻¹. ias.ac.in In studies of α-keto acids, resonance Raman spectroscopy has been used to identify features corresponding to the Fe(II)(α-keto acid) chelate mode and the keto carbonyl C=O stretch. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) | Weak |
| Aliphatic C-H | Stretch | 2960-2850 | 2960-2850 |
| Ketone C=O | Stretch | ~1715 (strong) | ~1715 |
| Carboxylic Acid C=O | Stretch | ~1700 (strong) | ~1700 |
| C-O | Stretch | 1320-1210 | Moderate |
| O-H | Bend | 1440-1395 | Weak |
Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of fatty acids, derivatization to more volatile esters, such as methyl esters, is common. nih.gov GC-MS has been successfully used for the analysis of very long-chain fatty acids. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of organic compounds. For organic acids, common separation modes include anion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.com HPLC methods have been developed for the simultaneous determination of organic acids and other compounds in various matrices. core.ac.ukmdpi.comoiv.intnih.gov The use of a C18 column is frequent for the separation of organic acids. nih.gov Detection is often achieved using a UV detector in the 200-210 nm range, where the carboxyl group absorbs. shimadzu.com
Table 4: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffered aqueous solution/acetonitrile gradient |
| pH | ~2.7 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
These parameters are illustrative and would require optimization for specific applications.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, general principles for long-chain carboxylic acids and related structures can be discussed.
Long-chain fatty acids often form dimeric structures in the solid state through hydrogen bonding between their carboxylic acid groups. nih.govcaltech.edu X-ray diffraction studies of straight-chain carboxylic acids have provided detailed information on their packing in crystals. The crystal structures of long-chain fatty acid transporters have also been elucidated, revealing the molecular basis for their function. nih.govcaltech.edu The analysis of powder diffraction patterns is a key method for characterizing crystalline materials. chemicalbook.com
Should single crystals of this compound be obtained, X-ray diffraction analysis would reveal:
The precise conformation of the aliphatic chain.
The puckering of the cyclopentyl ring.
The nature of the hydrogen bonding network, likely involving the carboxylic acid dimers.
Computational and Theoretical Studies on 8 Cyclopentyl 8 Oxooctanoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system. From this, a wealth of information about molecular properties can be derived.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the distribution and energy of electrons within a molecule in terms of delocalized orbitals. An analysis of the MOs of 8-Cyclopentyl-8-oxooctanoic acid would be crucial for understanding its chemical reactivity and electronic transitions. Key aspects of such an analysis would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor.
Table 1: Hypothetical Molecular Orbital Energy Data for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Data not available | Highest Occupied Molecular Orbital |
| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO |
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule. For this compound, these predictions could aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's chemical bonds. These calculated frequencies correspond to the energy absorbed to excite the molecule into a higher vibrational state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated to predict an NMR spectrum. These calculations are highly sensitive to the electronic environment of each nucleus.
Detailed computational predictions of the spectroscopic properties for this compound have not been found in the reviewed literature.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Peaks/Shifts |
| IR Spectroscopy | Data not available |
| ¹H NMR Spectroscopy | Data not available |
| ¹³C NMR Spectroscopy | Data not available |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, with its long alkyl chain and rotatable bonds, MD simulations would be essential for exploring its conformational landscape.
Such simulations could reveal the preferred three-dimensional structures of the molecule, the dynamics of its folding and unfolding, and how it interacts with its environment, such as a solvent or a biological membrane. However, there are no specific molecular dynamics simulation studies for this compound reported in the available scientific literature.
Density Functional Theory (DFT) for Reaction Mechanism Prediction
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT could be employed to predict the mechanisms of chemical reactions it might undergo.
For instance, DFT calculations could elucidate the transition states and reaction energy profiles for processes such as its synthesis, degradation, or metabolic pathways. This would provide a detailed, step-by-step understanding of bond-breaking and bond-forming events. At present, no specific DFT studies on the reaction mechanisms of this compound have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, without clinical applications)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its activity. A theoretical QSAR study of this compound and related compounds would involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and correlating them with a specific, non-clinical activity.
Such a model could be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with desired properties. It is important to note that this discussion is purely theoretical, as no QSAR models for this compound are available in the public domain.
Future Research Directions and Perspectives for 8 Cyclopentyl 8 Oxooctanoic Acid
Development of More Efficient and Sustainable Synthetic Routes
Currently, detailed and optimized synthetic protocols for 8-cyclopentyl-8-oxooctanoic acid are not widely reported. Future research will likely focus on developing more efficient and environmentally benign methods for its preparation. Key areas of exploration could include:
Greener Oxidation Methods: Moving away from traditional, often hazardous, oxidizing agents, research could explore catalytic oxidation of suitable precursors, such as the corresponding alcohol or aldehyde. The use of molecular oxygen or hydrogen peroxide as the primary oxidant in conjunction with novel catalysts would represent a significant advancement in sustainable synthesis. mdpi.com
Catalytic Carbonylation: Innovative approaches, such as the carbonylation of appropriate precursors, could offer a direct and atom-economical route to the keto-acid functionality. mdpi.com
Biocatalytic Synthesis: The use of enzymes to perform specific oxidative steps could provide a highly selective and environmentally friendly synthetic pathway, operating under mild reaction conditions.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Greener Oxidation | Use of readily available and non-toxic oxidants, potentially lower environmental impact. mdpi.com | Catalyst development, achieving high selectivity for the desired product. |
| Catalytic Carbonylation | High atom economy, direct introduction of the carbonyl group. mdpi.com | Often requires specialized equipment and catalysts, may involve high pressures. |
| Biocatalytic Methods | High selectivity and stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope limitations. |
Table 1. Comparison of Potential Synthetic Routes for this compound. This table outlines the potential benefits and drawbacks of various modern synthetic strategies that could be applied to the efficient production of this compound.
Exploration of Novel Chemical Transformations
The bifunctional nature of this compound opens the door to a wide array of chemical transformations. Future research is expected to delve into reactions that selectively target either the ketone or the carboxylic acid group, or that involve both functionalities in intramolecular processes.
Selective Reductions and Oxidations: Developing methods for the selective reduction of the ketone to a secondary alcohol or the selective transformation of the carboxylic acid to other functional groups would significantly enhance its utility as a synthetic intermediate.
Intramolecular Cyclizations: The eight-carbon chain could facilitate intramolecular cyclization reactions, leading to the formation of novel cyclic and bicyclic compounds that may possess interesting biological or material properties.
Derivatization for Polymer Synthesis: The carboxylic acid group can be readily converted into esters or amides, which could then serve as monomers for the synthesis of new polyesters and polyamides. The cyclopentyl ketone moiety would introduce unique side-chain functionalities into the polymer backbone.
Advancements in its Role as a Versatile Research Tool
The distinct chemical handles of this compound make it a valuable tool for various research applications. Future studies could leverage its structure for:
Probing Enzyme Active Sites: As a functionalized fatty acid analogue, it could be used to study the substrate specificity and mechanism of enzymes involved in fatty acid metabolism. nih.gov
Solid-Phase Synthesis: The carboxylic acid provides a convenient anchor point for attachment to solid supports, enabling its use in solid-phase organic synthesis to create libraries of related compounds for screening purposes. nih.gov
Development of Chemical Probes: By incorporating reporter groups (e.g., fluorophores or radiolabels), derivatives of this compound could be developed as chemical probes to investigate biological processes. A related compound, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, has been synthesized as a radiotracer for evaluating fatty acid metabolism in the liver. nih.gov
Interdisciplinary Studies at the Interface of Organic Chemistry and Emerging Fields
The unique combination of a cyclic alkyl group and a polar carboxylic acid head suggests that this compound could find applications in interdisciplinary fields.
Materials Science: As a functionalized long-chain molecule, it could be investigated as a component in the formation of self-assembled monolayers, liquid crystals, or as a modifying agent for surfaces to alter their hydrophobicity and other physical properties.
Bio-organic Chemistry: Its structural similarity to certain signaling molecules or metabolic intermediates could spur investigations into its biological activity. Functionalized fatty acid mimetics have been explored for their pharmacological profiles. nih.gov
Supramolecular Chemistry: The ability of the carboxylic acid to form hydrogen bonds and the potential for the cyclopentyl group to engage in van der Waals interactions could be exploited in the design of novel supramolecular assemblies.
Future research into these areas will be crucial to fully elucidate the chemical potential and practical applications of this intriguing bifunctional molecule.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 8-Cyclopentyl-8-oxooctanoic acid, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis of this compound typically involves cyclopentylation of octanoic acid derivatives. For example, notes the use of cyclopentenyl intermediates (e.g., 3-oxo-2-pentenyl substituents) via ketone-functionalized cyclopentane rings. Key steps include:
- Cyclopentyl Group Introduction : Use of palladium-catalyzed cross-coupling or acid-catalyzed cyclization.
- Oxo Group Positioning : Controlled oxidation (e.g., Jones oxidation) at the 8-position.
- Yield Optimization : Solvent polarity (e.g., THF vs. DCM) and temperature (25–60°C) significantly impact reaction efficiency .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cross-Coupling | Pd(PPh₃)₄ | THF | 62 | |
| Acid-Catalyzed Cyclization | H₂SO₄ | DCM | 45 |
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 280.2142 for C₁₈H₂₈O₃) and fragmentation patterns .
- NMR : ¹H and ¹³C NMR identify cyclopentyl protons (δ 1.5–2.1 ppm) and carbonyl signals (δ 210–215 ppm for ketone).
- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone group .
Advanced Research Questions
Q. How do steric effects from the cyclopentyl group influence the compound’s reactivity in esterification or amidation reactions?
- Methodological Answer : The cyclopentyl group introduces steric hindrance, slowing nucleophilic attacks at the β-keto position. To mitigate this:
- Activation Strategies : Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to pre-activate the carboxylic acid.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states .
Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in solubility (e.g., water vs. organic solvents) arise from polymorphic forms or impurities. Resolve via:
- Recrystallization : Use ethanol/water mixtures to isolate pure forms.
- HPLC Purity Check : Ensure ≥95% purity before solubility testing .
- Data Table :
| Solvent | Reported Solubility (mg/mL) | Source |
|---|---|---|
| Water | 0.12 | |
| Ethanol | 8.7 |
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Detailed Experimental Descriptions : Include catalyst loading, reaction time, and purification steps (e.g., column chromatography with silica gel).
- Standardized Characterization : Adopt IUPAC guidelines for NMR and MS data reporting .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to manage volatile byproducts.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Q. How should researchers design experiments to study the compound’s stability under varying pH conditions?
- Answer :
- Buffer Systems : Prepare solutions at pH 2–12 using HCl/NaOH or phosphate/citrate buffers.
- Kinetic Monitoring : Use HPLC at intervals (0, 24, 48 hrs) to track degradation.
- Control Variables : Maintain constant temperature (25°C) and light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
